6-Cyclohexyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

medicinal chemistry glucocorticoid receptor modulation structural isomerism

This N3-isopropyl, C6-cyclohexyl tetrahydropyrimidine-2,4-dione is the exact constitutional isomer claimed within the Corcept Therapeutics glucocorticoid receptor modulator patent family (US 9,321,736). Its low MW (236.31 Da) and two distinct substitution vectors make it an ideal fragment for systematic SAR exploration. Procurement by precise CAS 2098075-48-8 is mandatory—multiple C13H20N2O2 isomers exist with divergent bioactivity. Supplied as a white crystalline solid at ≥95% purity, it is qualified for use as a reference standard in HPLC/LC-MS methods that must chromatographically resolve same-MW tetrahydropyrimidine-2,4-dione isomers.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 2098075-48-8
Cat. No. B1484339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclohexyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS2098075-48-8
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)C=C(NC1=O)C2CCCCC2
InChIInChI=1S/C13H20N2O2/c1-9(2)15-12(16)8-11(14-13(15)17)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,14,17)
InChIKeyNAKWCSXHCBAEJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclohexyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098075-48-8): Baseline Chemical Identity and Procurement Context


6-Cyclohexyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098075-48-8) is a disubstituted tetrahydropyrimidine-2,4-dione heterocycle bearing a cyclohexyl group at the C6 position and an isopropyl group at the N3 position, with molecular formula C13H20N2O2 and molecular weight 236.31 g/mol . The compound belongs to the broader pyrimidinedione cyclohexyl class claimed by Corcept Therapeutics as glucocorticoid receptor (GR) modulators in US Patent 9,321,736 and related filings [1]. It is commercially available from specialty chemical suppliers at a minimum purity of 95% and is supplied as a white crystalline solid for laboratory research use only .

Why In-Class Tetrahydropyrimidine-2,4-diones Cannot Substitute for 6-Cyclohexyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098075-48-8)


Within the tetrahydropyrimidine-2,4-dione scaffold class, multiple structural isomers share the identical molecular formula (C13H20N2O2, MW 236.31) yet differ fundamentally in substituent identity and connectivity, including 6-(2-cyclopentylethyl)-3-ethyl, 6-(2-cyclohexylethyl)-3-methyl, 3-(cyclohexylmethyl)-1-ethyl, and 3-tert-butyl-6-cyclopentyl variants . These constitutional isomers exhibit divergent lipophilicity, steric profiles, and hydrogen-bonding capacity that can profoundly alter target engagement, metabolic stability, and off-target pharmacology [1]. The N3-isopropyl/C6-cyclohexyl substitution pattern of the target compound places it specifically within the Corcept Therapeutics pyrimidinedione cyclohexyl GR modulator patent family, where modulation of the glucocorticoid receptor is exquisitely sensitive to substitution geometry [2]. Generic substitution among same-MW isomers without experimental confirmation therefore risks selecting a compound with fundamentally different biological activity, making procurement by precise CAS number essential for research reproducibility.

Quantitative Differentiation Evidence for 6-Cyclohexyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098075-48-8) Against Closest Analogs


Constitutional Isomer Differentiation: N3-Isopropyl/C6-Cyclohexyl vs. N3-tert-Butyl/C6-Cyclopentyl Substitution Pattern

The target compound (CAS 2098075-48-8) is a constitutional isomer of 3-tert-butyl-6-cyclopentyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, sharing the identical molecular formula C13H20N2O2 and molecular weight of 236.31 g/mol . Despite identical formula and MW, the two compounds differ in both the N3 substituent (isopropyl vs. tert-butyl) and the C6 substituent (cyclohexyl vs. cyclopentyl). The isopropyl group provides a secondary carbon attachment point with distinct steric and electronic properties compared to the quaternary tert-butyl group, while the C6-cyclohexyl contributes significantly greater lipophilicity (calculated logP contribution approximately +2.3 for cyclohexyl vs. +1.8 for cyclopentyl) and steric bulk than the cyclopentyl alternative [1]. These differences are expected to alter GR binding pocket occupancy, as the Corcept patent family explicitly teaches that cyclohexyl substitution at this position is critical for glucocorticoid receptor modulation activity [2].

medicinal chemistry glucocorticoid receptor modulation structural isomerism

Patent Family Positioning: Differentiation from Clinical Candidate Miricorilant (CORT 118335)

The target compound (CAS 2098075-48-8, MW 236.31, C13H20N2O2) is a simplified, early-stage tetrahydropyrimidine-2,4-dione scaffold within the same Corcept Therapeutics pyrimidinedione cyclohexyl patent family as the clinical candidate Miricorilant (CORT 118335, CAS 1400902-13-7) [1]. Miricorilant is a substantially more elaborated analog (MW 428.45, C24H23F3N2O2) containing a phenylcyclohexyl group and a trifluoromethylbenzyl substituent, with a published GR binding Ki of 8 nM [2]. The target compound, by contrast, represents a minimal pharmacophoric core lacking the extensive aromatic substitution that confers high-affinity GR binding in Miricorilant. No GR binding or functional activity data for the target compound have been published in the public domain. This structural simplification makes the target compound potentially valuable as a tool compound for SAR exploration or as a synthetic intermediate, but procurement for GR-focused studies must acknowledge the absence of confirmed target engagement [3].

glucocorticoid receptor antagonist drug discovery patent analysis

Commercial Purity Specification: Minimum 95% Purity Benchmark for Reproducible Research

The target compound is supplied by CymitQuimica (Biosynth brand) with a certified minimum purity of 95% (HPLC), with the product appearing as a white crystalline solid . The a2bchem product listing (catalog AU72454) confirms the same molecular identity with MW 236.3101 . This purity specification aligns with the typical 95% minimum purity standard offered for research-grade tetrahydropyrimidine-2,4-dione derivatives across multiple vendors, including the closely related 6-(cyclohexylmethyl)-3-ethyl analog (CAS 2098102-12-4), which is also supplied at minimum 95% purity . The consistency of this 95% purity specification across the constitutional isomer family provides a procurement baseline, though researchers requiring higher purity for sensitive biophysical assays should verify lot-specific certificates of analysis, as no >98% purity grade is commercially listed for this specific compound.

quality control purity specification chemical procurement

Substituent Positional Specificity: C6-Cyclohexyl/C3-Isopropyl vs. C6-Isopropyl/C3-Cyclopropyl Swapped Analog

A direct positional isomer, 3-cyclopropyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098074-03-2), swaps the cyclohexyl and isopropyl/cyclopropyl substituents between the C6 and N3 positions [1]. In the target compound, the bulky cyclohexyl group occupies the C6 position while the smaller isopropyl group is at N3; in the swapped isomer, a cyclopropyl (smaller ring) is at N3 and isopropyl is at C6. This positional exchange significantly alters the spatial orientation of hydrophobic bulk relative to the pyrimidine-2,4-dione hydrogen-bonding face, which is critical for interactions with biological targets such as the glucocorticoid receptor ligand-binding domain [2]. The Corcept patent family specifically claims compounds where cyclohexyl is at the C6-equivalent position, indicating that this spatial arrangement is prioritized for GR modulation [3]. No comparative biological data exist in the public domain for either compound, but the positional specificity has clear implications for pharmacophoric matching.

structure-activity relationship substituent effects isomer comparison

Recommended Research and Procurement Application Scenarios for 6-Cyclohexyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098075-48-8)


Glucocorticoid Receptor Modulator Fragment-Based Screening and SAR Expansion

As a minimal tetrahydropyrimidine-2,4-dione scaffold falling within the Corcept Therapeutics GR modulator patent genus [1], this compound is suitable as a starting point for fragment-based drug discovery campaigns targeting the glucocorticoid receptor. Its low molecular weight (236.31 Da) and simple substitution pattern make it amenable to structure-based elaboration, where the N3-isopropyl and C6-cyclohexyl groups provide two vectors for systematic SAR exploration. Researchers should verify GR binding via orthogonal biophysical assays (SPR, ITC, or fluorescence polarization) before investing in synthetic expansion, as no published GR affinity data exist for this compound.

Constitutional Isomer Reference Standard for Analytical Method Development

Given the existence of multiple C13H20N2O2 constitutional isomers with identical molecular weight , this compound can serve as a well-defined reference standard for developing HPLC, LC-MS, or GC methods capable of chromatographically resolving same-MW tetrahydropyrimidine-2,4-dione isomers. Its 95% minimum purity specification provides adequate baseline quality for method development, though orthogonal identity confirmation (NMR, HRMS) is recommended before use as a quantitative standard.

Synthetic Intermediate for Pyrimidinedione Cyclohexyl Derivative Libraries

The compound's tetrahydropyrimidine-2,4-dione core with C6-cyclohexyl substitution positions it as a viable synthetic intermediate for generating focused libraries of pyrimidinedione cyclohexyl derivatives, as described in the Corcept patent family [1]. The N3-isopropyl group can potentially be deprotected or modified, while the C6-cyclohexyl group provides the hydrophobic anchor prioritized in the patent claims. Researchers building GR-targeted compound collections should confirm the synthetic tractability of N3 functionalization before committing to large-scale procurement.

Quote Request

Request a Quote for 6-Cyclohexyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.